molecular formula C32H20Cl4F4N6O3 B10946760 1H,5H)-Dione

1H,5H)-Dione

Cat. No.: B10946760
M. Wt: 754.3 g/mol
InChI Key: WFTGHKMPJJLRKZ-RIYZIHGNSA-N
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Description

1H,5H)-Dione is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms. The presence of these heteroatoms imparts unique chemical and physical properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,5H)-Dione can be achieved through various synthetic routes. One common method involves the reaction of a ketone with an amine under acidic conditions to form the desired heterocyclic ring. This reaction typically requires the use of a strong acid, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the ring structure .

Another synthetic route involves the use of a cyclization reaction, where a linear precursor molecule undergoes intramolecular cyclization to form the heterocyclic ring. This method often requires the use of a catalyst, such as a transition metal complex, to promote the cyclization reaction .

Industrial Production Methods: In industrial settings, the production of this compound is typically carried out using large-scale batch reactors. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The use of continuous flow reactors has also been explored as a means of improving the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H,5H)-Dione is known to undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the nitrogen and oxygen atoms in the heterocyclic ring, which can act as nucleophiles or electrophiles depending on the reaction conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents, such as chlorine or bromine, to introduce new functional groups into the molecule .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while reduction reactions produce reduced derivatives. Substitution reactions result in the formation of substituted derivatives with new functional groups attached to the heterocyclic ring .

Scientific Research Applications

1H,5H)-Dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors .

In medicine, this compound derivatives have been investigated for their potential use in the treatment of various diseases, including cancer and infectious diseases. The compound’s unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development .

In industry, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of 1H,5H)-Dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic ring structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .

For example, this compound has been shown to inhibit the activity of certain enzymes involved in disease processes, thereby reducing the progression of the disease. The compound’s ability to interact with multiple molecular targets makes it a versatile and potent therapeutic agent .

Properties

Molecular Formula

C32H20Cl4F4N6O3

Molecular Weight

754.3 g/mol

IUPAC Name

3-[2-[(7E)-3-(2,4-dichlorophenyl)-7-[(2,4-dichlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(2,3,5,6-tetrafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C32H20Cl4F4N6O3/c33-15-5-4-13(19(35)9-15)8-14-2-1-3-18-26(14)42-46(28(18)17-7-6-16(34)10-20(17)36)23(47)12-44-30-27(41-43-44)31(48)45(32(30)49)29-24(39)21(37)11-22(38)25(29)40/h4-11,18,27-28,30H,1-3,12H2/b14-8+

InChI Key

WFTGHKMPJJLRKZ-RIYZIHGNSA-N

Isomeric SMILES

C1CC2C(N(N=C2/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C(=CC(=C6F)F)F)F)N=N4)C7=C(C=C(C=C7)Cl)Cl

Canonical SMILES

C1CC2C(N(N=C2C(=CC3=C(C=C(C=C3)Cl)Cl)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C(=CC(=C6F)F)F)F)N=N4)C7=C(C=C(C=C7)Cl)Cl

Origin of Product

United States

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